
(S)-Fmoc-alpha-methyl-phenylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Stereochemical Stability in Peptide Synthesis
(S)-Fmoc-alpha-methyl-phenylglycine has been studied for its role in maintaining stereochemical integrity during solid-phase peptide synthesis (SPPS). One study highlights the importance of selecting appropriate reaction conditions to minimize racemization of phenylglycine-containing peptides. It was demonstrated that using specific base-catalyzed coupling agents and conditions could significantly reduce racemization, preserving the desired stereochemistry of the synthesized peptides (Chen Liang et al., 2017).
Optimizing Synthesis Protocols
Another application involves optimizing the synthesis protocol for cyclic peptides, such as gramicidin S. Research indicates that the starting amino acid in the cyclic sequence critically affects the overall yield. Adjustments in the synthesis approach, particularly in the cyclization step, can significantly enhance the yield, demonstrating the compound's utility in streamlining peptide synthesis processes (P. Wadhwani et al., 2006).
Chiral Separation and Analysis
(S)-Fmoc-alpha-methyl-phenylglycine also plays a role in the chiral separation and analysis of N-protected α-amino acids. Studies have applied chromatographic methods to determine the enantiomeric purity of various N-protected α-amino acids, showcasing the compound's application in ensuring the quality and purity of synthesized peptides (J. Jin & Wonjae Lee, 2008).
Application in Neoglycopeptide Synthesis
Furthermore, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, derived from (S)-Fmoc-alpha-methyl-phenylglycine, has been reported. This derivative facilitates the chemoselective glycosylation of peptides, enabling the efficient preparation of neoglycopeptides. This application highlights the compound's versatility in peptide modification and the development of biomolecular constructs (M. Carrasco et al., 2003).
Biomimetic Applications
In biomimetic applications, Fmoc-(2R,3S)-3-methyl-Se-phenylselenocysteine, a related compound, was used for the synthesis of peptides containing methyllanthionine, demonstrating the compound's utility in mimicking natural peptide structures and facilitating studies on lantibiotics (Hao Zhou & W. A. van der Donk, 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future directions could involve potential applications of the compound, areas of research that need further exploration, and the implications of the compound on science and society .
To find relevant papers on “(S)-Fmoc-alpha-methyl-phenylglycine”, you can use academic search engines like Google Scholar, PubMed, IEEE Xplore, and others . These platforms allow you to search for articles using keywords, and you can refine your search using filters such as publication date, author, and journal. You can also use citation tracking to find papers that cite the articles you are interested in.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVVPDORCZLJU-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




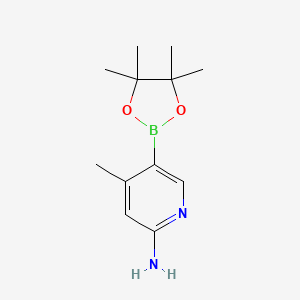
![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)
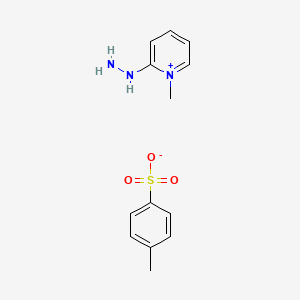
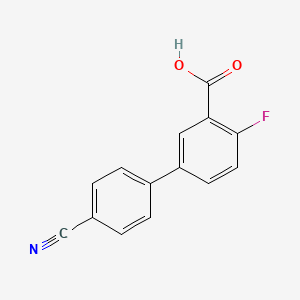
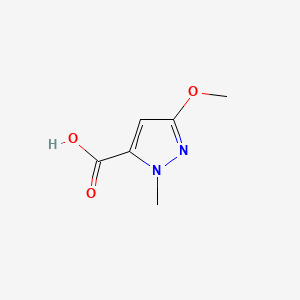

![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)
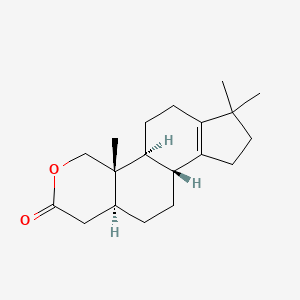
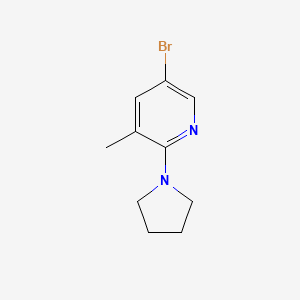
![6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-](/img/structure/B594341.png)